4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC0523009
Molecular Formula: C22H29ClN8
Molecular Weight: 441.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29ClN8 |
|---|---|
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | 4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) |
| Standard InChI Key | JKFGTURSEBTJIZ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
| Canonical SMILES | CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
The compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is identified by the CAS registry number 1256963-02-6 . It features a complex heterocyclic structure with multiple nitrogen-containing rings, including pyrazole, pyrimidine, and pyridine moieties. The chemical structure is characterized by:
-
A chloro-substituted pyrazole ring with an isopropyl group
-
A central pyrimidine core
-
A pyridine ring connected to a piperidine moiety with a dimethylamino substituent
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₉ClN₈ |
| Molecular Weight | 441.0 g/mol |
| Physical State | Solid |
| IUPAC Name | 4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine |
| InChI Key | JKFGTURSEBTJIZ-UHFFFAOYSA-N |
The structure contains multiple functional groups that contribute to its binding properties and biological activity . The presence of a chloro substituent and an isopropyl group on the pyrazole ring contributes to its unique chemical properties and potential biological activity . The dimethylamino group suggests that it may exhibit basic properties, affecting its solubility and interaction with biological targets .
Mechanism of Action
CDK4/6 Inhibition
CDK4-IN-1 functions primarily by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. These kinases play pivotal roles in controlling the transition from G1 to S phase of the cell cycle, a crucial step in cell proliferation .
The compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing ATP from binding and thereby inhibiting the kinase activity of these enzymes. This inhibition prevents the phosphorylation of the retinoblastoma protein (RB), a key substrate of CDK4/6 .
Cell Cycle Regulation
In normal cell cycle progression, CDK4 and CDK6 form complexes with D-type cyclins. These complexes are activated in response to mitogenic signals and phosphorylate RB, which leads to the release of E2F transcription factors. The E2F transcription factors then promote the expression of genes required for DNA replication and cell cycle progression .
When CDK4-IN-1 inhibits CDK4/6 activity, RB remains hypophosphorylated and continues to bind to E2F transcription factors, preventing them from activating their target genes. This results in cell cycle arrest at the G1 phase, preventing cells from entering the S phase where DNA replication occurs .
Pharmacological Properties
Structure-Activity Relationship
The compound belongs to a class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives that have been developed as highly potent and selective inhibitors of CDK4 and CDK6 . The presence of specific structural elements contributes to its activity:
-
The pyrazole ring with chloro and isopropyl substituents enhances binding to the ATP pocket of CDK4/6
-
The pyrimidine core serves as a scaffold connecting different functional groups
-
The piperidine with a dimethylamino group likely improves solubility and pharmacokinetic properties
Biological Activity
Cell Cycle Effects
As a CDK4/6 inhibitor, CDK4-IN-1 induces cell cycle arrest in the G1 phase by preventing RB phosphorylation . This G1 arrest is a characteristic response to CDK4/6 inhibition and is observed in cells with intact RB protein. In cells lacking functional RB, the compound is expected to show reduced efficacy, as the G1 arrest mechanism depends on the presence of functional RB .
Antiproliferative Activity
CDK4-IN-1 exhibits antiproliferative effects in various cancer cell lines, particularly those with intact RB pathway. The effectiveness of CDK4/6 inhibitors like CDK4-IN-1 is generally higher in cell types that are dependent on CDK4/6 activity for proliferation .
Recent research has suggested that the assessment of antiproliferative activity of CDK4/6 inhibitors should be conducted using DNA-based proliferation assays rather than ATP-based assays. This is because CDK4/6-inhibited cells arrest in G1 but continue to grow in size and produce more mitochondria, which can obscure the arrest when using ATP-based proliferation assays .
Comparison with Other CDK4/6 Inhibitors
Structural Comparisons
The structure of CDK4-IN-1 features a pyrazole ring which differs from the core structures of palbociclib (pyrido[2,3-d]pyrimidin-7-one), ribociclib (pyrrolo[2,3-d]pyrimidine), and abemaciclib (benzimidazole). These structural differences may contribute to variations in their pharmacokinetic properties, selectivity profiles, and potency .
Research Applications
As a Molecular Tool
CDK4-IN-1 serves as a valuable tool compound for investigating CDK4/6 biology and the consequences of their inhibition. Researchers use this compound to:
-
Study cell cycle regulation mechanisms
-
Investigate the role of CDK4/6 in different cellular contexts
-
Explore the downstream effects of CDK4/6 inhibition on cellular pathways
-
Validate targets in cancer research
Cancer Research
In cancer research, CDK4-IN-1 is particularly useful for studying tumors with aberrations in the CDK4/6-cyclin D-RB pathway. Abnormalities in this pathway, such as cyclin D1 amplification, loss of p16 (an endogenous inhibitor of CDK4/6), or RB inactivation, are common in many cancer types .
Research with CDK4-IN-1 and similar compounds has revealed that the efficacy of CDK4/6 inhibition is dependent on the presence of functional RB protein. This has important implications for patient selection in clinical trials with CDK4/6 inhibitors, suggesting that patients with RB-deficient tumors are unlikely to respond to these therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume